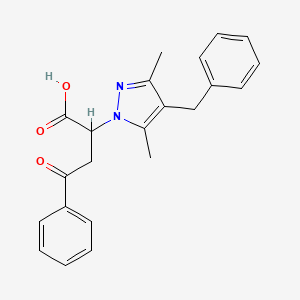

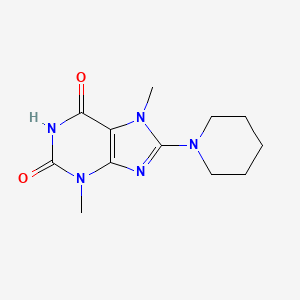

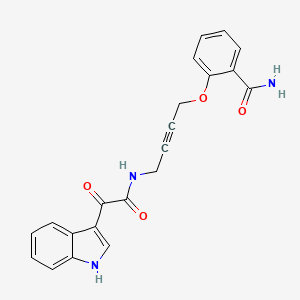

![molecular formula C9H11NO2S B2667370 methyl N-[3-(methylsulfanyl)phenyl]carbamate CAS No. 63379-15-7](/img/structure/B2667370.png)

methyl N-[3-(methylsulfanyl)phenyl]carbamate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Methyl N-[3-(methylsulfanyl)phenyl]carbamate is an organic compound with the molecular formula C9H11NO2S . It is a carbamate ester, which is a category of organic compounds formally derived from carbamic acid .

Synthesis Analysis

The synthesis of methyl N-[3-(methylsulfanyl)phenyl]carbamate can be achieved through various methods. One such method involves the reaction of aniline, urea, and methanol . The effects of catalysts, loading amounts, preparation condition of catalyst, and reaction condition on the synthesis of this compound have been investigated . It was shown that KNO3 modified zeolite HY gave the best performance to its formation among the evaluated catalysts .Chemical Reactions Analysis

Carbamates, including methyl N-[3-(methylsulfanyl)phenyl]carbamate, can be formed from the reaction of amines with organic carbonates such as dimethyl carbonate . This reaction represents a non-phosgene route to N-alkyl carbamate .Physical And Chemical Properties Analysis

The molecular weight of methyl N-[3-(methylsulfanyl)phenyl]carbamate is 197.25 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科研应用

Synthesis Techniques and Chemical Recycling

One innovative approach in chemical recycling involves the synthesis of Methyl N-phenyl carbamate from aniline using methyl formate as a carbonylating agent. This method presents a greener alternative to conventional routes, highlighting a push towards more sustainable chemical processes (Yalfani et al., 2015).

Potential Medical Applications

Research has expanded into creating derivatives of related carbamate structures for medical applications, such as combating the gastric pathogen Helicobacter pylori. Novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole showed potent activities against H. pylori, indicating a promising avenue for developing new treatments (Carcanague et al., 2002).

Catalytic Synthesis Methods

The synthesis of carbamates from hydroxamic acids through the Lossen rearrangement has been accelerated using N-methylimidazole, showcasing an efficient, one-pot method for producing aromatic and aliphatic carbamates (Yoganathan & Miller, 2013).

Agricultural Applications

In agriculture, carbamates like Methyl N-phenyl carbamate play a crucial role. Their synthesis from dimethyl carbonate and aniline is essential for producing non-phosgene methylene diphenyl diisocyanate, a key material in various agricultural applications. This synthesis process is also a part of exploring greener, more sustainable chemical production methods (Hengshui, 2008).

Environmental Impact and Mitigation

The development of polymeric and solid lipid nanoparticles for the sustained release of carbendazim and tebuconazole indicates the role of carbamates in minimizing environmental and human toxicity while enhancing the efficiency of agricultural chemicals (Campos et al., 2015).

性质

IUPAC Name |

methyl N-(3-methylsulfanylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-12-9(11)10-7-4-3-5-8(6-7)13-2/h3-6H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRDCSJNEXOIGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC(=CC=C1)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-[3-(methylsulfanyl)phenyl]carbamate | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

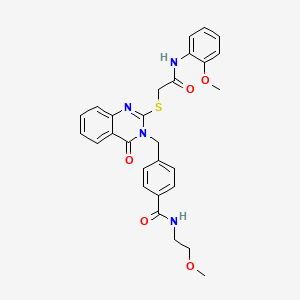

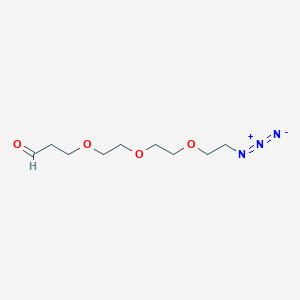

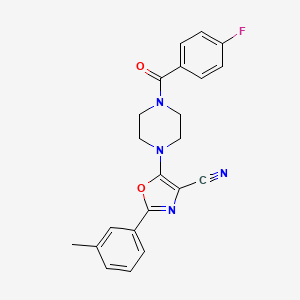

![N-[1-(Oxan-2-yl)propyl]prop-2-enamide](/img/structure/B2667290.png)

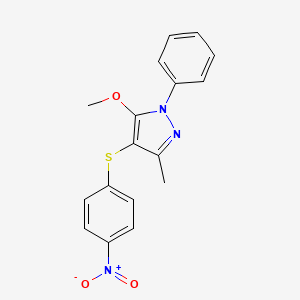

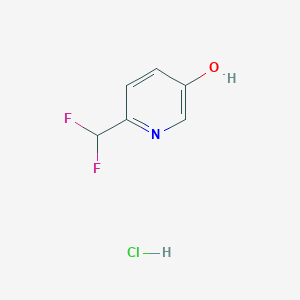

![3-(3,4-Dimethylphenyl)-5-(5-{[(4-isobutylphenyl)sulfonyl]methyl}-2-furyl)-1,2,4-oxadiazole](/img/structure/B2667293.png)

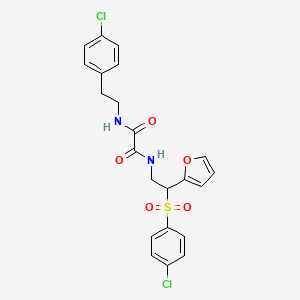

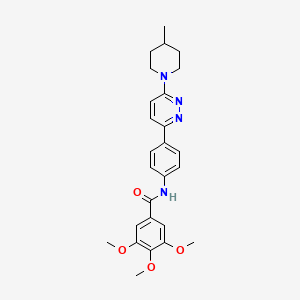

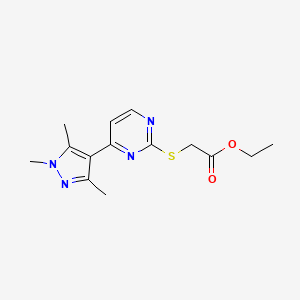

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2667309.png)